Hemoglobin Hradec Kralove is classified under abnormal hemoglobins due to its structural mutation. It is specifically categorized as a variant hemoglobin that contributes to beta-thalassemia, which is a blood disorder characterized by reduced production of hemoglobin. The gene responsible for this variant is located on chromosome 11, where the beta-globin gene resides .
The synthesis of hemoglobin Hradec Kralove involves genetic sequencing techniques to identify mutations in the beta-globin gene. The specific mutation was confirmed through polymerase chain reaction amplification and subsequent DNA sequencing. Hybridization techniques using labeled oligonucleotide probes further validated the presence of the mutation, which creates a new restriction site for the enzyme Ava II, allowing for easier identification in genetic studies .
The molecular structure of hemoglobin Hradec Kralove reflects its abnormality due to the mutation at codon 115. The beta-globin subunit involved consists of 147 amino acids, with a molecular weight of approximately 15,998.34 Da. The theoretical isoelectric point (pI) is around 7.32, indicating its behavior in different pH environments .
The instability of this variant hemoglobin can be attributed to the replacement of alanine with aspartic acid, which may disrupt the normal folding and stability of the protein structure.
Hemoglobin Hradec Kralove exhibits several notable physical properties:
Chemically, it retains typical hemoglobin functions but displays altered kinetics due to its structural changes, impacting binding affinity for oxygen and carbon dioxide .
Hemoglobin Hradec Kralove serves as an important subject for scientific research into genetic blood disorders, particularly beta-thalassemia. Understanding this variant contributes to broader insights into hemoglobinopathies and their management. It also aids in developing genetic screening programs for at-risk populations and enhances knowledge regarding the molecular mechanisms underlying abnormal hemoglobins .
Hemoglobin Hradec Kralove (Hb HK) is a rare, severely unstable hemoglobin variant resulting from a specific point mutation in the β-globin gene (HBB). First identified in a Czech family, this variant exemplifies a distinct class of hemoglobinopathies characterized by dominant inheritance and profound molecular instability leading to hemolytic anemia. Unlike classical recessive thalassemias, Hb HK causes symptomatic disease in heterozygotes due to dominant-negative effects on erythrocyte integrity. Its study provides crucial insights into protein folding dynamics, genotype-phenotype correlations in hemoglobin disorders, and regionally specific genetic hematology.
The identification of Hb HK dates to 1993 when researchers investigated a Czech mother and daughter exhibiting atypical β-thalassemia traits—including hemolytic anemia, splenomegaly, and Heinz body formation—despite heterozygosity. DNA sequencing revealed a GCC→GAC missense mutation at codon 115 of the β-globin gene, substituting alanine with aspartic acid at position β115(G17) [1] [7]. This residue resides within the α1β1 subunit interface, critical for hemoglobin tetramer stability.
Nomenclature adheres to hemoglobin variant conventions:
Table 1: Nomenclature and Molecular Identity of Hb HK
Designation Type | Identifier | Biological Significance |
---|---|---|
Systematic Name | α2β2115(G17)Ala→Asp | Specifies chain location and amino acid change |
Common Abbreviations | Hb HK, Hb Hradec Kralove | Clinical shorthand |
CAS Registry | 151581-62-3 | Chemical indexing |
MeSH Unique ID | C083888 | Biomedical ontology term |
Diagnostically, Hb HK evaded detection via conventional methods (isoelectrofocusing, HPLC) due to rapid degradation. Its presence was inferred through genetic mapping and a novel Ava II restriction site created by the mutation [1]. This highlights limitations of protein-based assays for unstable variants and underscores DNA analysis as essential for confirmation.
Hb HK causes a dominant β-thalassemia phenotype—a rarity among hemoglobinopathies. Unlike recessive thalassemias, heterozygotes develop symptomatic hemolytic anemia due to:
Table 2: Clinical and Hematologic Features of Hb HK Carriers
Feature | Manifestation | Pathophysiologic Basis |
---|---|---|
Inheritance Pattern | Autosomal dominant | Toxic β-chain accumulation |
Peripheral Blood Findings | Microcytosis, target cells, Heinz bodies | Oxidative membrane damage |
Hemolysis Markers ↑ Reticulocytes (5–15%), ↓ haptoglobin | Chronic intravascular hemolysis | |
Splenic Involvement | Splenomegaly or post-splenectomy improvement | Sequestration of damaged erythrocytes |
Fetal Hemoglobin (HbF) | Markedly elevated (up to 20%) | Stress erythropoiesis in bone marrow |
Splenectomy has shown efficacy in reducing transfusion requirements by ameliorating hemolysis, as evidenced in 5 of 7 reported patients with β115 variants [2]. Research advances include:
Hb HK exhibits extreme geographic restriction, with all molecularly confirmed cases traceable to Central Europe, particularly the Czech Republic. Only two familial clusters have been documented since 1993 [1] [2]. Population genetics factors influencing its distribution include:
Table 3: Regional Distribution of Documented Hb HK Cases
Region/Country | Reported Cases | Detection Method | References |
---|---|---|---|
Czech Republic | 2 families | DNA sequencing, MLPA | [1] [2] |
Slovakia | 0 | Electrophoresis, HPLC, DNA | [4] |
Global Databases | Not cataloged | Absent from HbVar/ClinGen | [7] |
Globally, unstable hemoglobin variants account for <5% of hemoglobinopathies, with only 116 classified as unstable out of 819 α- and 771 β-chain variants [3] [6]. Hb HK’s absence in malaria-endemic regions contrasts with protective hemoglobinopathies (e.g., HbS), supporting its neutral selective pressure outside protein stability constraints. Increased migration necessitates enhanced screening in non-endemic regions, leveraging genetic networks like INHERENT for variant surveillance [4] [8].
Compound Names Mentioned:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0